2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a complex organic compound that features a piperidine ring, a cyclohexylsulfonyl group, and a methylpyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine typically involves multiple steps, starting with the preparation of the piperidine ring and the subsequent introduction of the cyclohexylsulfonyl group. One common synthetic route includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Cyclohexylsulfonyl Group: This step involves the reaction of the piperidine derivative with cyclohexylsulfonyl chloride under basic conditions to form the sulfonylated piperidine.
Attachment of the Methylpyridine Moiety: The final step involves the reaction of the sulfonylated piperidine with 6-methylpyridine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of fully saturated derivatives.
Scientific Research Applications
2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile: This compound is structurally similar but contains a nicotinonitrile group instead of a methylpyridine moiety.
2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-chloropyridine: This compound features a chloropyridine group, which may confer different chemical and biological properties.
Uniqueness
2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is unique due to its specific combination of functional groups, which can result in distinct pharmacological activities and chemical reactivity. Its structure allows for diverse modifications, making it a versatile compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
2-(1-cyclohexylsulfonylpiperidin-4-yl)oxy-6-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-6-5-9-17(18-14)22-15-10-12-19(13-11-15)23(20,21)16-7-3-2-4-8-16/h5-6,9,15-16H,2-4,7-8,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNPLBHOTSZYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.